molecular formula C24H37N3O2 B4975485 N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-piperidinyl)propanamide

N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-piperidinyl)propanamide

Cat. No. B4975485
M. Wt: 399.6 g/mol
InChI Key: XURYBHLZXVQQPK-UHFFFAOYSA-N
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Description

N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-piperidinyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as IBN-1 and is a member of the piperidine class of compounds.

Mechanism of Action

The exact mechanism of action of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-piperidinyl)propanamide is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. This results in an increase in the inhibitory neurotransmitter activity, which leads to the observed anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-piperidinyl)propanamide has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmitter activity. This results in a decrease in the excitability of neurons, which leads to the observed anticonvulsant and anxiolytic effects. It has also been found to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-piperidinyl)propanamide has several advantages for lab experiments. It is a highly selective compound that acts on the GABAergic system, which makes it an ideal tool for studying the role of GABA receptors in various physiological and pathological conditions. However, one limitation of this compound is its low solubility, which can make it difficult to administer in in vivo experiments.

Future Directions

There are several future directions for the study of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-piperidinyl)propanamide. One potential direction is the development of more soluble analogs of this compound that can be used in in vivo experiments. Another direction is the study of the potential use of this compound in the treatment of other neurological and psychiatric disorders, such as epilepsy and schizophrenia. Additionally, the role of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-piperidinyl)propanamide in the regulation of synaptic plasticity and learning and memory is an area of interest for future research.

Synthesis Methods

N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-piperidinyl)propanamide is synthesized through a multi-step process that involves the reaction of 4-isobutylbenzyl chloride with piperidine to form N-(4-isobutylbenzyl)piperidine. This intermediate is then reacted with 2-oxopiperidine to form N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-piperidinyl)propanamide.

Scientific Research Applications

N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-piperidinyl)propanamide has been studied extensively for its potential therapeutic applications. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression.

properties

IUPAC Name

N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-3-(2-oxopiperidin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N3O2/c1-19(2)16-20-8-10-21(11-9-20)17-26-13-5-6-22(18-26)25-23(28)12-15-27-14-4-3-7-24(27)29/h8-11,19,22H,3-7,12-18H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURYBHLZXVQQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CN2CCCC(C2)NC(=O)CCN3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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